Cas no 59734-15-5 (alpha-Glycerophosphorylethanolamine, (S)-)

alpha-Glycerophosphorylethanolamine, (S)- structure
59734-15-5 structure
Product Name:alpha-Glycerophosphorylethanolamine, (S)-
CAS No:59734-15-5
MF:C5H14NO6P
MW:215.141522884369
CID:337457
Update Time:2024-03-01

alpha-Glycerophosphorylethanolamine, (S)- Chemical and Physical Properties

Names and Identifiers

    • Phosphoric acid, mono(2-aminoethyl) mono(2,3-dihydroxypropyl) ester,(S)-
    • glycerophosphoethanolamine
    • 966T5WN0AC
    • (S)-alpha-glycerophosphorylethanolamine
    • alpha-Glycerophosphorylethanolamine, (S)-
    • 2-aminoethyl (2S)-2,3-dihydroxypropyl hydrogen phosphate
    • Phosphoric acid, MONO(2-aminoethyl) mono((2S)-2,3-dihydroxypropyl) ester
    • DB03484
    • (+)-1-O-[(2-Aminoethyl)phosphono]-L-glycerol
    • Q27094420
    • Inchi: 1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1
    • InChI Key: JZNWSCPGTDBMEW-YFKPBYRVSA-N
    • SMILES: P(=O)(O)(OCCN)OC[C@H](CO)O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 176
  • Topological Polar Surface Area: 122
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